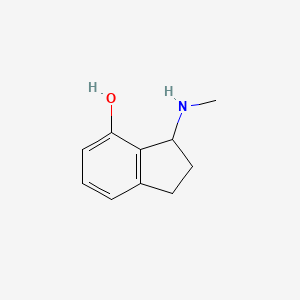
3-Methylamino-4-indanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylamino-4-indanol is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with a methylamino group at the third position and a hydroxyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylamino-4-indanol typically involves the methylamination of 2,4-dichloronitrobenzene using methanol as a solvent. This reaction produces 3-methylamino-4-nitrochlorobenzene, which then undergoes nucleophilic substitution with a sodium hydroxide solution of ethylene glycol to yield crude this compound. The final product is obtained through recrystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of conventional equipment, readily available raw materials, and cost-effective solvents like methanol ensures high yield and low production costs .
化学反応の分析
Types of Reactions: 3-Methylamino-4-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted indole derivatives.
科学的研究の応用
3-Methylamino-4-indanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Methylamino-4-indanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors, modulating their activity and affecting neurological functions .
類似化合物との比較
Indole: The parent compound of 3-Methylamino-4-indanol, widely studied for its biological activities.
3-Methylindole: Similar structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyindole: Similar structure but lacks the methylamino group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
3-(methylamino)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H13NO/c1-11-8-6-5-7-3-2-4-9(12)10(7)8/h2-4,8,11-12H,5-6H2,1H3 |
InChIキー |
IQKACIYAXCLCEN-UHFFFAOYSA-N |
正規SMILES |
CNC1CCC2=C1C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















